[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a carbamoyl group and a methoxyphenyl acetate moiety. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process. One common approach is the reaction of 2,5-dimethylphenyl isocyanate with 3-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to control reaction parameters precisely. The choice of reagents and catalysts may also be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which [(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, potentially modulating their activity or function.
Comparison with Similar Compounds
Similar Compounds
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group.
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
[(2,5-dimethylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The position of the methoxy group and the presence of the carbamoyl moiety differentiate it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-8-14(2)17(9-13)20-18(21)12-24-19(22)11-15-5-4-6-16(10-15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJAKWXANNCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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